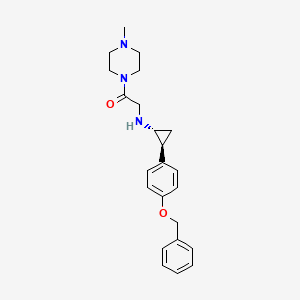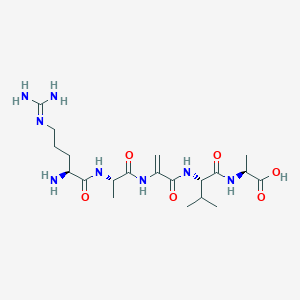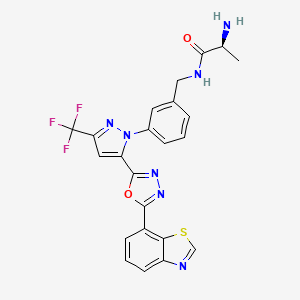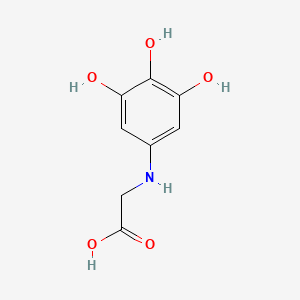
RN-1 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RN-1 (hydrochloride) is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase. This compound has shown significant potential in various scientific research applications, particularly in the fields of epigenetics and oncology. RN-1 (hydrochloride) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of RN-1 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield. Detailed synthetic routes are often proprietary and may vary slightly depending on the manufacturer .
Industrial Production Methods: Industrial production of RN-1 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions: RN-1 (hydrochloride) primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of RN-1 (hydrochloride) with different functional groups .
科学研究应用
RN-1 (hydrochloride) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool to study the mechanisms of lysine-specific demethylase 1 (LSD1) and its role in epigenetic regulation.
Biology: Employed in research on gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in ovarian cancer and sickle cell disease. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications
作用机制
RN-1 (hydrochloride) exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This enzyme is responsible for demethylating mono- and di-methylated lysines on histone proteins, specifically histone 3, lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, RN-1 (hydrochloride) prevents the removal of methyl groups, leading to changes in gene expression and chromatin structure. This mechanism is particularly relevant in cancer research, where aberrant LSD1 activity is often observed .
相似化合物的比较
Tranylcypromine: Another LSD1 inhibitor, but less potent and less selective compared to RN-1 (hydrochloride).
GSK2879552: A selective and irreversible LSD1 inhibitor with similar applications in cancer research.
ORY-1001: A potent LSD1 inhibitor currently under investigation for its therapeutic potential in various cancers
Uniqueness of RN-1 (hydrochloride): RN-1 (hydrochloride) stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. These properties make it a valuable tool in both basic research and potential therapeutic applications .
属性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18/h2-10,21-22,24H,11-17H2,1H3/t21-,22+/m1/s1 |
InChI 键 |
YAMSXCOVJUUMCT-YADHBBJMSA-N |
手性 SMILES |
CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)



![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)


![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)

